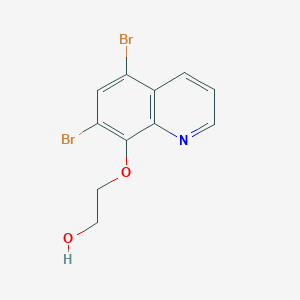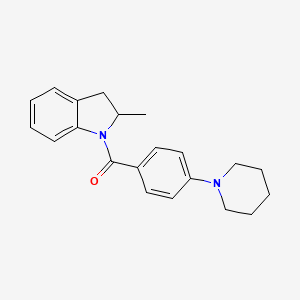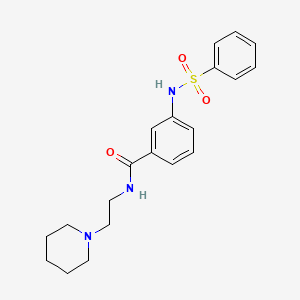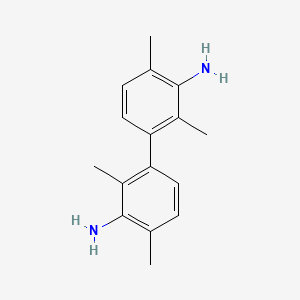
5,7-Dibromo-8-(2-hydroxyethoxy) quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dibromo-8-(2-hydroxyethoxy) quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as medicine, chemistry, and industry. The presence of bromine atoms and a hydroxyethoxy group in the quinoline structure enhances its reactivity and potential for various applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 8-hydroxyquinoline with bromine in chloroform to yield 5,7-dibromo-8-hydroxyquinoline . This intermediate is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethoxy group, resulting in the formation of 5,7-Dibromo-8-(2-hydroxyethoxy) quinoline .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
5,7-Dibromo-8-(2-hydroxyethoxy) quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can remove the bromine atoms, yielding less substituted quinoline derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives.
科学的研究の応用
5,7-Dibromo-8-(2-hydroxyethoxy) quinoline has several scientific research applications:
作用機序
The mechanism of action of 5,7-Dibromo-8-(2-hydroxyethoxy) quinoline involves its ability to interact with metal ions and biological molecules. The compound can chelate metal ions, disrupting their normal biological functions. This chelation can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and cell damage . Additionally, the compound can inhibit specific enzymes and proteins, affecting various cellular pathways and processes .
類似化合物との比較
Similar Compounds
5,7-Dibromo-8-hydroxyquinoline: Similar structure but lacks the hydroxyethoxy group.
5,7-Dichloro-8-hydroxyquinoline: Contains chlorine atoms instead of bromine.
8-Hydroxyquinoline: The parent compound without any halogen or hydroxyethoxy substitutions.
Uniqueness
5,7-Dibromo-8-(2-hydroxyethoxy) quinoline is unique due to the presence of both bromine atoms and a hydroxyethoxy group. This combination enhances its reactivity and potential for various applications compared to its analogs. The hydroxyethoxy group increases its solubility and ability to interact with biological molecules, while the bromine atoms contribute to its antimicrobial and antifungal properties .
特性
IUPAC Name |
2-(5,7-dibromoquinolin-8-yl)oxyethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO2/c12-8-6-9(13)11(16-5-4-15)10-7(8)2-1-3-14-10/h1-3,6,15H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRUDRXASRVWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)OCCO)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7464390.png)

![4-Bromo-2-[(furan-2-ylmethylamino)methyl]phenol](/img/structure/B7464415.png)

![2,4,7,9-Tetramethyl-11-oxopyrido[2,1-b]quinazoline-6-carbonitrile](/img/structure/B7464436.png)
![N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline](/img/structure/B7464437.png)


![N-[3-(dimethylamino)propyl]-2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetamide](/img/structure/B7464453.png)


![(E)-3-(3,4-dimethoxyphenyl)-N-[(4-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B7464460.png)
![4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid](/img/structure/B7464473.png)

